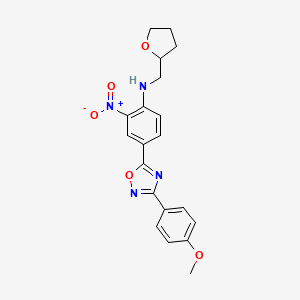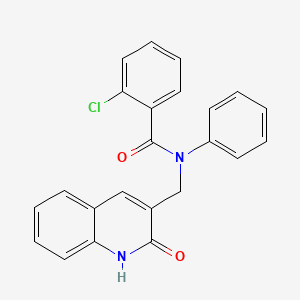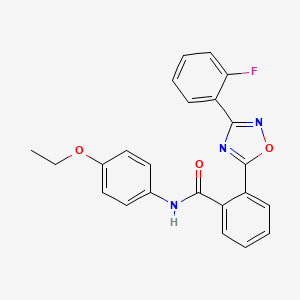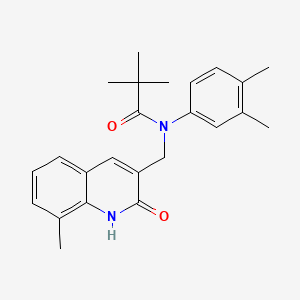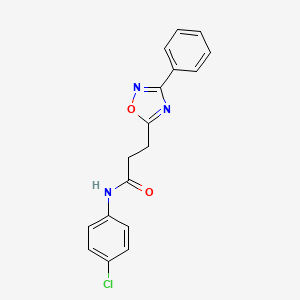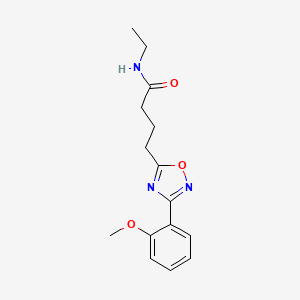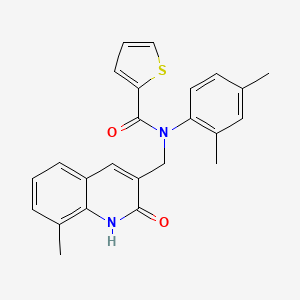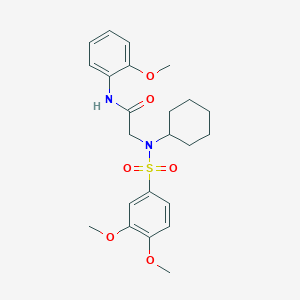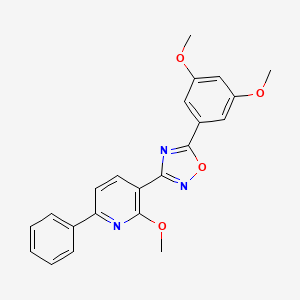
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
DPA-714 has been studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a positron emission tomography (PET) tracer to visualize the translocator protein (TSPO) in the brain. TSPO is a biomarker of neuroinflammation, and its upregulation has been associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
In oncology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in cancer cells. TSPO is upregulated in various types of cancer, and its expression has been associated with tumor progression and poor prognosis. DPA-714 has also been studied for its potential use as a therapeutic agent for cancer, as TSPO has been implicated in cancer cell proliferation, migration, and invasion.
In immunology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in immune cells, such as microglia and macrophages. TSPO is upregulated in activated immune cells, and its expression has been associated with various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
Mechanism of Action
The mechanism of action of DPA-714 involves its binding to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, such as cholesterol transport, steroidogenesis, and apoptosis. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and injury. The binding of DPA-714 to TSPO modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA-714 are mediated through its binding to TSPO. The binding of DPA-714 to TSPO modulates its activity, leading to various effects, such as the inhibition of proinflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the modulation of oxidative stress, and the regulation of apoptosis. DPA-714 has also been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Advantages and Limitations for Laboratory Experiments:
The advantages of using DPA-714 in laboratory experiments include its high purity, its high yield, and its well-characterized mechanism of action. DPA-714 is also readily available from commercial sources, which makes it easy to obtain for research purposes. The limitations of using DPA-714 in laboratory experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using DPA-714.
Future Directions
There are several future directions for research on DPA-714. One direction is to further elucidate its mechanism of action and its downstream signaling pathways. Another direction is to investigate its potential therapeutic applications in various neurological, oncological, and immunological disorders. Additionally, the development of novel PET tracers based on DPA-714 could lead to improved diagnostic and therapeutic options for these disorders.
Synthesis Methods
The synthesis method of DPA-714 involves the reaction of 2-methoxy-6-phenylpyridine-3-carbaldehyde with 3,5-dimethoxyphenyl hydrazine to form 5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-26-16-11-15(12-17(13-16)27-2)21-24-20(25-29-21)18-9-10-19(23-22(18)28-3)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVDHXSDWRGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
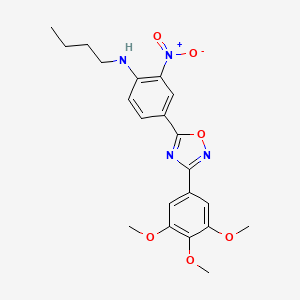

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
